2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid
Description
Bond Lengths and Angles (Theoretical)
| Feature | Value (Å/°) | Comparison to Quinoline Core |
|---|---|---|
| C4-Carboxylic Acid Bond | 1.47 Å | Shorter than C-C (1.54 Å) |
| N1-C2 Bond | 1.34 Å | Consistent with pyridine |
| Dihedral Angle (Phenyl-Quinoline) | 35° | Minimizes steric hindrance |
The sec-butyl group adopts a staggered conformation to reduce steric clash with the quinoline ring. The methyl group at position 8 and the sec-butylphenyl group at position 2 create a twisted arrangement, as evidenced by computational models.
X-ray Crystallographic Data and Solid-State Arrangement
While direct X-ray crystallographic data for this compound is unavailable, related quinoline-4-carboxylic acid derivatives exhibit characteristic solid-state behaviors. For example:
Hypothetical Packing Motifs (Based on Analogues)
- Hydrogen Bonding : Carboxylic acid groups form dimers via O-H···O interactions (2.65–2.70 Å).
- π-Stacking : Quinoline rings align parallel, with interplanar distances of 3.4–3.6 Å.
- van der Waals Interactions : sec-butyl and methyl groups contribute to hydrophobic packing.
The absence of crystallographic data for this specific compound highlights a gap in current literature, necessitating further study.
Comparative Analysis with Related Quinoline-4-carboxylic Acid Derivatives
Structural and Property Comparisons
Electronic Effects
- Electron-Withdrawing Groups : The carboxylic acid at C4 decreases electron density at the quinoline core, enhancing electrophilic reactivity.
- Steric Effects : sec-butyl groups introduce greater steric hindrance than methyl or linear alkyl chains, impacting binding interactions in potential applications.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(23)24)17-7-5-6-14(3)20(17)22-19/h5-13H,4H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZEQZDAISYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Isatin and Phenyl Aldehyde Intermediates
A well-documented industrially applicable method for quinoline-4-carboxylic acid derivatives involves the following key steps, as described in a Chinese patent (CN102924374B):
| Step | Reaction Description | Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| 1 | Condensation of isatin with acetone under strong basic conditions | 25-35 °C, reflux 5-15 h, NaOH or other strong base | 2-toluquinoline-4-carboxylic acid | 99% yield; m.p. 238-240 °C |
| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85% yield; m.p. 294-295 °C |
| 3 | Dehydration with diacetyl oxide | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid | Purified by filtration and drying |
| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Acidified to pH 1-2, filtered, dried |
| 5 | Decarboxylation in m-xylene reflux | Reflux, then cooled | Cinchonic Acid (quinoline-4-carboxylic acid derivative) | Industrially scalable, cost-effective |
This method emphasizes the use of inexpensive raw materials, mild reaction conditions, and stable processes suitable for scale-up. The key intermediate 2-toluquinoline-4-carboxylic acid is synthesized with high purity and yield, which is crucial for subsequent steps.
One-Pot Three-Component Synthesis Using Organocatalysis and Microwave Irradiation
Recent advances have introduced more efficient, green synthetic routes for quinoline-4-carboxylic acid derivatives, which could be adapted for the target compound:
- A one-pot three-component reaction involving aromatic benzaldehyde, substituted aniline, and pyruvic acid catalyzed by p-toluenesulfonic acid under microwave irradiation.
- This method offers operational simplicity, mild conditions, and good functional group tolerance.
- The reaction proceeds rapidly, and products are isolated by column chromatography.
- This approach is advantageous for synthesizing quinoline derivatives with diverse substitutions, including sec-butylphenyl groups, by selecting appropriate starting materials.
Modified Pfitzinger Reaction Using TMSCl
An improved Pfitzinger reaction has been reported for direct synthesis of quinoline-4-carboxylic esters/acids:
- Reactants: N,N-dimethylenaminones and substituted isatins.
- Catalyst: Trimethylsilyl chloride (TMSCl).
- Solvent: Alcohols or water.
- Features: One-step esterification and cyclization, mild conditions, scalability.
- This method allows introduction of various substituents at the quinoline ring, potentially including the 8-methyl and 2-(4-sec-butylphenyl) groups by appropriate precursor design.
Detailed Reaction Conditions and Analytical Data
Example: Synthesis of 2-Toluquinoline-4-carboxylic Acid (Step 1)
| Parameter | Details |
|---|---|
| Reactants | Isatin (25 g, 0.17 mol), Sodium hydroxide (54.4 g, 1.36 mol), Water (110 mL), Acetone |
| Temperature | 25-35 °C stirring 0.5 h, then reflux 10 h |
| pH Adjustment | After reaction, pH adjusted to 5-6 |
| Isolation | Suction filtration |
| Yield | 31.5 g (99%) |
| Melting Point | 238-240 °C |
| Characterization | 1H-NMR (400 MHz, DMSO-d6): signals consistent with quinoline structure |
Example: Preparation of 2-Vinyl-4-quinoline Carboxylic Acid (Step 2)
| Parameter | Details |
|---|---|
| Reactants | 2-Toluquinoline-4-carboxylic acid (7.5 g, 0.04 mol), Phenyl aldehyde (24 mL, 0.24 mol) |
| Temperature | 100 °C for 3 h |
| Isolation | Filtration and drying |
| Yield | 10 g (85%) |
| Melting Point | 294-295 °C |
| Characterization | PMR (DMSO-d6): signals indicating vinyl and quinoline protons; IR: OH and C=CH-trans bands |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step condensation and oxidation (Patent CN102924374B) | Isatin, NaOH, acetone, phenyl aldehyde, KMnO4 | Mild temps (25-125 °C), reflux, pH control | High yield, industrial scalability, cost-effective | Multi-step, requires careful pH and temperature control |
| One-pot three-component microwave-assisted synthesis | Aromatic benzaldehyde, substituted aniline, pyruvic acid, p-TsOH | Microwave irradiation, mild, fast | Green chemistry, operational simplicity | May require chromatographic purification |
| Improved Pfitzinger reaction with TMSCl | N,N-dimethylenaminones, substituted isatins, TMSCl | Room temp to mild heating, alcohol/water solvent | One-step, good functional group tolerance | Requires specific precursors |
Research Findings and Notes
- The multi-step method starting from isatin is well-established and provides a robust route to quinoline-4-carboxylic acid derivatives with high purity and yield, suitable for industrial production.
- Organocatalytic and microwave-assisted methods represent modern green chemistry approaches, reducing reaction times and hazardous reagents while maintaining good yields.
- The choice of method depends on the scale, available starting materials, and desired substitution pattern on the quinoline ring.
- Analytical data such as NMR, IR, melting points, and elemental analysis confirm the structure and purity of intermediates and final products.
- The sec-butyl substitution on the phenyl ring at the 2-position can be introduced via the appropriate phenyl aldehyde or amine precursor in the condensation steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used for esterification.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid, as anticancer agents. Quinoline compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Quinoline derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, they may act as inhibitors of specific enzymes or receptors that are crucial for cancer cell survival.
- Case Study : A study investigating SIRT3 inhibitors reported that certain quinoline derivatives exhibited selective inhibition against leukemia cell lines, demonstrating the potential for compounds similar to this compound to target cancer effectively .
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against various pathogens:
- In Vitro Studies : Research on related compounds has shown effectiveness against bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae. These studies suggest that modifications in the quinoline structure can enhance antimicrobial activity .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Comparative Compound A | 0.625 | 0.625 |
| Comparative Compound B | 1.25 | 5 |
Endocrine Disruption Studies
Another area of research involves the assessment of quinoline derivatives in endocrine disruption. The compound's interaction with estrogen receptors has implications for understanding its safety profile in biological systems:
- Endocrine Disruptor Screening Program : The compound's effects on estrogen receptor activity could provide insights into its potential as an endocrine disruptor, which is crucial for evaluating environmental and health impacts .
Summary of Findings
The applications of this compound span various fields, including:
- Anticancer Research : Targeting specific pathways in cancer cells.
- Antimicrobial Development : Effective against certain bacterial strains.
- Endocrine Disruption Assessment : Evaluating safety in biological contexts.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural and physicochemical properties of 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid and related compounds:
Key Trends and Functional Differences
Chlorine substituents (e.g., at 7- or 8-positions) introduce electronegativity, which may influence hydrogen bonding or metabolic stability .
Solubility and Reactivity: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) exhibit improved aqueous solubility due to the polar methoxy group .
Synthetic Accessibility: The target compound and its analogs are synthesized via transition metal-catalyzed cross-coupling (e.g., Pd or Ru), as seen in the arylation of quinoline derivatives . Chlorinated derivatives require halogenation steps, increasing synthetic complexity .
Biological and Industrial Applications: Chlorinated derivatives (e.g., 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid) are often explored as bioactive molecules in medicinal chemistry due to their enhanced binding affinity . The target compound’s sec-butyl group may confer unique steric interactions, making it a candidate for enzyme inhibition studies .
Research Findings and Data
Biological Activity
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core, which consists of a fused benzene and pyridine ring, with a sec-butyl group at the para position of the phenyl ring and a carboxylic acid functional group at the 4-position of the quinoline. Its molecular formula is with a molecular weight of approximately 305.37 g/mol. The presence of the sec-butyl group imparts distinct steric and electronic properties that may influence its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access, and disrupting catalytic activity.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes in certain pathogens.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. A study evaluated various quinoline derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, compounds structurally related to this compound showed varying degrees of antibacterial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 64 μg/mL |
| 5a | E. coli | 128 μg/mL |
| 5b | MRSA | >256 μg/mL |
These findings indicate that structural modifications can enhance antibacterial efficacy, particularly against S. aureus and E. coli .
Antitumor Activity
The potential antitumor effects of quinoline derivatives have also been explored. For instance, studies on closely related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3a | HepG2 | 7.7 |
| 4a | HCT116 | 14.2 |
This suggests that modifications to the quinoline structure can lead to enhanced antiproliferative activity against cancer cells .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines (RAW 264.7) indicated that compounds related to this compound exhibited low cytotoxicity, with IC50 values comparable to established antibiotics like ampicillin and gentamicin . This low cytotoxic profile is advantageous for further development as therapeutic agents.
Research Applications
The unique structure of this compound makes it a valuable candidate for various applications:
- Medicinal Chemistry : The compound's potential as a drug candidate targeting specific biological pathways warrants further investigation.
- Biological Studies : It can serve as a probe to study interactions between quinoline derivatives and biological macromolecules.
- Material Science : Its properties may be exploited in developing advanced materials like organic semiconductors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis often involves multi-step reactions, including Friedländer annulation or Suzuki-Miyaura coupling for aryl group introduction. For example, late-stage diversification at the 8-position of quinoline derivatives can be achieved using palladium-catalyzed cross-coupling reactions . Purification typically employs column chromatography or recrystallization, with HPLC (>95% purity) recommended for final characterization .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use - and -NMR to confirm substituent positions (e.g., sec-butyl and methyl groups). IR spectroscopy verifies the carboxylic acid moiety (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., CHNO, MW 305.37) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N) at -20°C to prevent oxidation. Avoid prolonged exposure to light or moisture. Safety protocols include using PPE (gloves, lab coat) and working in a fume hood due to potential irritancy .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives across studies?
- Methodology : Cross-validate findings using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular apoptosis assays). Adjust experimental parameters (e.g., cell line selection, dosage) to account for variability. Meta-analyses of SAR data (e.g., substituent effects on potency) can clarify discrepancies .
Q. How does the sec-butylphenyl substituent influence the compound’s interaction with DNA or kinase targets?
- Methodology : Molecular docking simulations predict binding affinity to targets like topoisomerases or EGFR. Compare with analogs (e.g., 8-chloro derivatives) to assess steric/electronic effects. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .
Q. What crystallographic data are available to elucidate the compound’s 3D conformation and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (monoclinic, space group P2/c) reveals hydrogen-bonding networks (e.g., carboxylic acid dimerization) and packing motifs. Compare with derivatives (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) to understand substituent-driven lattice variations .
Q. How can researchers balance the compound’s antitumor efficacy with potential genotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
